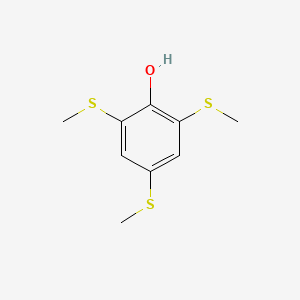
2,4,6-Tris(methylsulfanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(methylsulfanyl)phenol is an organic compound characterized by the presence of three methylsulfanyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(methylsulfanyl)phenol typically involves the introduction of methylsulfanyl groups to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with methylsulfanyl reagents under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the phenol derivative and methylsulfanyl reagents are mixed in precise ratios. The reaction is monitored and controlled to optimize the production process, ensuring consistency and quality of the final product.
化学反应分析
Types of Reactions
2,4,6-Tris(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require catalysts like palladium or nickel and are often carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
2,4,6-Tris(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用机制
The mechanism by which 2,4,6-Tris(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s activity and function. The pathways involved may include redox reactions, binding to active sites, and modulation of biochemical processes.
相似化合物的比较
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a catalyst in epoxy resin chemistry.
2,4,6-Tri-tert-butylphenol: Used as an antioxidant in industrial applications.
Uniqueness
2,4,6-Tris(methylsulfanyl)phenol is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
90033-58-2 |
|---|---|
分子式 |
C9H12OS3 |
分子量 |
232.4 g/mol |
IUPAC 名称 |
2,4,6-tris(methylsulfanyl)phenol |
InChI |
InChI=1S/C9H12OS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3 |
InChI 键 |
GXJRCSYIGYLJOR-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C(=C1)SC)O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)
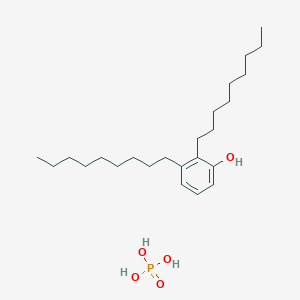
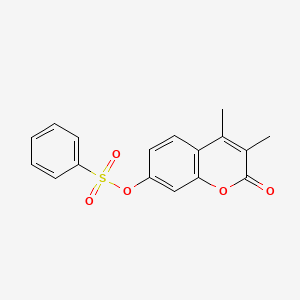
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)

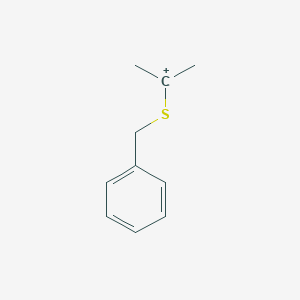
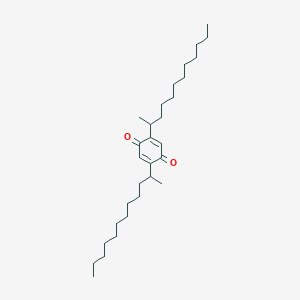
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
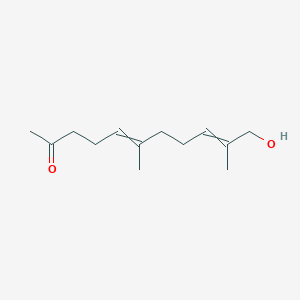
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
